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Introduction
The Gly-Pro-AMC fluorogenic substrate is a powerful tool for studying the enzymatic activity of

post-proline cleaving peptidases, a class of enzymes implicated in a wide range of

physiological and pathological processes. This application note provides detailed protocols for

setting up and performing kinetic assays using Gly-Pro-AMC and its N-terminally blocked

analogue, Z-Gly-Pro-AMC.

These substrates are particularly useful for characterizing the activity of Dipeptidyl Peptidase IV

(DPP4) and Fibroblast Activation Protein (FAP), two key drug targets. DPP4 is a critical

regulator of glucose homeostasis, making it a target for type 2 diabetes therapies.[1][2] FAP is

overexpressed in the stroma of many cancers and is a target for novel anti-cancer agents.[3][4]

The assay principle is based on the enzymatic cleavage of the amide bond between the Gly-

Pro dipeptide and the fluorophore, 7-amino-4-methylcoumarin (AMC). In its intact substrate

form, the fluorescence of AMC is quenched. Upon enzymatic cleavage, free AMC is released,

resulting in a significant increase in fluorescence that can be monitored in real-time.[1] The rate

of this fluorescence increase is directly proportional to the enzyme's activity.
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The core of the assay is the enzymatic hydrolysis of the Gly-Pro-AMC substrate. The diagram

below illustrates the reaction mechanism.
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Caption: Enzymatic cleavage of Gly-Pro-AMC substrate.
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Reagent/Materi
al

Supplier
Example

Catalog #
Example

Typical Stock
Concentration

Typical Final
Concentration

Enzymes

Recombinant

Human DPP4

R&D Systems /

Sigma-Aldrich

1180-SE /

MAK088
Varies

1-2 µL of

stock/well

Recombinant

Human FAP
R&D Systems 3715-SE 0.2 µg/mL 0.010 µ g/well

Substrates

H-Gly-Pro-AMC
Sigma-Aldrich /

Abcam

MAK088B /

ab133081
5 mM in DMSO 50-200 µM

Z-Gly-Pro-AMC

Bachem /

MedChemExpres

s

I-1145 / HY-

D1670
10 mM in DMSO 50-100 µM

Controls &

Standards

Sitagliptin (DPP4

Inhibitor)
Sigma-Aldrich MAK088E 1 mM

10 µL of

stock/well

FAP Inhibitor

(e.g., ARI-3099)
Varies Varies 10 mM Varies (for IC50)

AMC Standard Sigma-Aldrich A-9891 1 mM in DMSO 0-100 pmol/well

Buffers & Plates

DPP4 Assay

Buffer
Sigma-Aldrich MAK088A 1X 1X

FAP Assay

Buffer
R&D Systems (user prepared) 1X

50 mM Tris, 1M

NaCl, pH 7.5

96-well black,

flat-bottom plate

Nunc / Fisher

Scientific

475515 / 12-565-

500
N/A N/A
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General Assay Workflow
The diagram below outlines the general workflow for performing a Gly-Pro-AMC kinetic assay,

from preparation to data analysis.

1. Reagent Preparation
(Buffer, Enzyme, Substrate, Inhibitor)

2. Plate Setup
(Add Enzyme, Buffer, Inhibitor)

3. Pre-incubation (optional)
(Enzyme + Inhibitor)

4. Initiate Reaction
(Add Substrate)

5. Kinetic Measurement
(Read Fluorescence over Time)

6. Data Analysis
(Calculate Vmax, IC50, etc.)

Click to download full resolution via product page

Caption: General workflow for a kinetic enzyme assay.
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This protocol is adapted from commercially available kits and is suitable for measuring DPP4

activity and screening for inhibitors.[1]

Reagent Preparation:

AMC Standard Curve: Prepare a 10 µM AMC solution by diluting the 1 mM stock. Add 0, 2,

4, 6, 8, and 10 µL of the 10 µM solution to a 96-well plate to generate standards of 0, 20,

40, 60, 80, and 100 pmol/well. Adjust the volume of each well to 100 µL with DPP4 Assay

Buffer.[1]

DPP4 Enzyme: Dilute the DPP4 enzyme stock in DPP4 Assay Buffer to the desired

concentration.

DPP4 Substrate: Dilute the H-Gly-Pro-AMC stock solution in DPP4 Assay Buffer to a final

concentration of 100-400 µM (for a 2X working solution).

Inhibitors: Prepare serial dilutions of test compounds (inhibitors) in the assay buffer.

Assay Procedure:

Add 50 µL of DPP4 enzyme solution to the wells of a 96-well black plate.

For inhibitor screening, add 10 µL of the inhibitor solution or vehicle control to the wells

and pre-incubate for 10-15 minutes at 37°C.

To initiate the reaction, add 50 µL of the 2X H-Gly-Pro-AMC substrate solution to each

well. The final volume should be 100-110 µL.

Immediately place the plate in a fluorescence plate reader.

Measurement:

Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.[5]

Excitation Wavelength: 350-380 nm.[3]

Emission Wavelength: 450-465 nm.[3][6]
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Protocol 2: FAP Activity Assay
This protocol is designed to measure the activity of Fibroblast Activation Protein, which shows a

preference for N-terminally blocked substrates.[7]

Reagent Preparation:

AMC Standard Curve: Prepare as described in the DPP4 protocol, using the FAP Assay

Buffer.

FAP Enzyme: Dilute recombinant FAP to 0.2 µg/mL in FAP Assay Buffer.[3]

FAP Substrate: Dilute the Z-Gly-Pro-AMC stock solution in FAP Assay Buffer to a final

concentration of 100 µM (for a 2X working solution).[3]

Assay Procedure:

Add 50 µL of the diluted FAP enzyme (0.2 µg/mL) to the wells.[3]

For inhibitor studies, add test compounds and pre-incubate for 10-15 minutes at 37°C.[6]

Start the reaction by adding 50 µL of the 100 µM Z-Gly-Pro-AMC substrate solution. The

final concentration in the well will be 50 µM.[3]

Measurement:

Read the plate kinetically for at least 5 minutes, with readings every 30-60 seconds.[3]

Excitation Wavelength: 380 nm.[3][6]

Emission Wavelength: 460 nm.[3][6]
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Parameter Recommended Setting

Read Mode Kinetic

Wavelengths Ex: 360-380, Em: 460 nm

Temperature 37°C

Duration 5 - 60 minutes

Data Interval 30 - 60 seconds

Plate Type 96-well Black, Opaque

Data Analysis Workflow
Background Subtraction: For each time point, subtract the fluorescence reading of a "no

enzyme" blank control from all other readings.[8]

Standard Curve: Plot the fluorescence of the AMC standards against the known

concentration (in pmol). Perform a linear regression to obtain the slope (RFU/pmol). This

slope is the conversion factor to turn RFU values into moles of product formed.[3]

Calculate Initial Velocity (V₀):

Plot the background-subtracted fluorescence (RFU) versus time (minutes) for each

sample.

Identify the linear portion of the curve (usually the first 5-15 minutes).

The slope of this linear portion is the initial velocity in RFU/min.

Calculate Specific Activity:

Convert the velocity from RFU/min to pmol/min using the conversion factor from the AMC

standard curve.

Specific Activity (pmol/min/µg) = (Velocity in pmol/min) / (amount of enzyme in µg).[3]

Inhibitor Analysis (IC₅₀):
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Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 -

(V₀_inhibitor / V₀_control)) * 100.

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the

data to a four-parameter logistic curve to determine the IC₅₀ value.

Logical Relationships and Selectivity
To distinguish between different enzyme activities in a mixed sample (e.g., plasma), a

combination of specific substrates and inhibitors is required.
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Caption: Substrate and inhibitor selectivity for DPP4 vs. FAP/PREP.

This diagram illustrates that H-Gly-Pro-AMC is a preferred substrate for DPP4, while the N-

terminally blocked Z-Gly-Pro-AMC is more specific for FAP and Prolyl Endopeptidase (PREP).

[7] Using specific inhibitors alongside these substrates allows for the selective measurement of

each enzyme's activity in a complex biological sample.[6][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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